molecular formula C13H17ClFN3 B12215667 N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12215667
M. Wt: 269.74 g/mol
InChI Key: CPHSQGSXNNDEGU-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is an organic compound that features a fluorobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-isopropyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

    Oxidation: The major products would include oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The fluorobenzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their function. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-1-isopropyl-1H-pyrazol-4-amine
  • N-(3-bromobenzyl)-1-isopropyl-1H-pyrazol-4-amine
  • N-(3-methylbenzyl)-1-isopropyl-1H-pyrazol-4-amine

Uniqueness

N-(3-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and interactions compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-4-3-5-12(14)6-11;/h3-6,8-10,15H,7H2,1-2H3;1H

InChI Key

CPHSQGSXNNDEGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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